I472 was developed through systematic structure-activity relationship studies aimed at enhancing the potency and selectivity of lipoxygenase inhibitors. It belongs to the class of indole-based compounds, characterized by their ability to modulate lipoxygenase activity effectively. The synthesis and evaluation of I472 have been documented in several research articles, demonstrating its significance in pharmacological research related to inflammation and related conditions .
The synthesis of I472 involves several key steps:
I472 features a complex molecular structure that includes an indole core substituted with various functional groups. The calculated molecular weight is close to 400 g/mol, with a Log P value indicating favorable lipophilicity for cellular permeability. The structure can be represented as follows:
Key characteristics include:
I472 undergoes several chemical reactions that are crucial for its activity:
The mechanism by which I472 inhibits 15-lipoxygenase-1 involves competitive binding to the enzyme's active site. This binding prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation. Key data supporting this mechanism include:
I472 possesses several notable physical and chemical properties:
I472 has significant potential applications in scientific research and therapeutic development:
15-Lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene in humans, is a non-heme iron-containing enzyme that catalyzes the stereo-specific peroxidation of polyunsaturated fatty acids (PUFAs). Its primary substrates include arachidonic acid (AA) and linoleic acid (LA), which it oxygenates at carbon 15 to generate 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), respectively [3] [7]. This reaction requires molecular oxygen and involves the abstraction of a hydrogen atom from the bis-allylic methylene group of PUFAs, followed by radical rearrangement and oxygen insertion [3]. The enzyme features a catalytic iron center coordinated by four conserved histidine residues and one carboxylate ligand, which undergoes redox cycling (Fe²⁺ ↔ Fe³⁺) during catalysis [7].
The lipid hydroperoxides produced by 15-LOX-1 serve as precursors for specialized pro-resolving mediators (SPMs) but also drive inflammatory cascades. 15(S)-HpETE is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), which activates the G-protein-coupled receptor GPR32 on macrophages, inducing chemotaxis and amplifying neutrophil recruitment [3]. In vascular endothelial cells, 13(S)-HpODE upregulates vascular cell adhesion molecule-1 (VCAM-1) expression via NF-κB activation, facilitating monocyte adhesion—a critical step in atherogenesis [3]. The enzyme’s substrate preference is tissue-specific; in reticulocytes, it efficiently metabolizes LA to 13(S)-HpODE, while in epithelial cells, AA is the preferred substrate [7].
Table 1: Substrate Specificity and Products of 15-LOX-1
Substrate | Primary Product | Biological Activity |
---|---|---|
Arachidonic acid | 15(S)-HpETE / 15(S)-HETE | Chemoattractant, NF-κB activator |
Linoleic acid | 13(S)-HpODE / 13(S)-HODE | Endothelial activator, ER stress inducer |
Docosahexaenoic acid | 17(S)-hydroperoxy-DHA | Precursor to protectins/resolvins |
15-LOX-1-derived lipid peroxides are pivotal executors of ferroptosis, an iron-dependent form of regulated cell death characterized by catastrophic membrane lipid peroxidation. The enzyme inserts peroxides into phosphatidylethanolamine (PE)-containing membranes, generating oxidized PE (PE-OOH) species that disrupt membrane integrity [3] [5]. This process is amplified by cellular iron overload, which fuels Fenton reactions and inactivates glutathione peroxidase 4 (GPX4)—the primary antioxidant enzyme responsible for reducing PE-OOH [5]. In macrophages, 15-LOX-1-generated 15(S)-HpETE synergizes with reactive oxygen species (ROS) to deplete GPX4, triggering ferroptotic death [5].
Additionally, 15-LOX-1 intersects with pyroptosis—a gasdermin-mediated inflammatory cell death. In Alzheimer’s models, 15-LOX-1 overexpression elevates 12/15-LOX products (e.g., 12(S)-HETE), which activate the NLRP3 inflammasome in microglia [3]. This leads to caspase-1-dependent cleavage of gasdermin D and IL-1β maturation, amplifying neuroinflammation [3]. The I472 inhibitor (also known as compound 9c) blocks these pathways by suppressing lipid peroxide accumulation and subsequent inflammasome activation. Experimental data show I472 reduces malondialdehyde (MDA) levels by 75% in LPS-treated macrophages and attenuates pro-IL-1β cleavage by 40% in glial cells [5].
Table 2: 15-LOX-1 in Regulated Cell Death Pathways
Cell Death Mechanism | Key 15-LOX-1 Mediators | Downstream Effectors | I472 Inhibitor Effects |
---|---|---|---|
Ferroptosis | PE-OOH, 15(S)-HpETE | GPX4 inactivation, ROS surge | ↓ Lipid peroxides (IC₅₀=0.19 μM) |
Pyroptosis | 12(S)-HETE, 13(S)-HpODE | NLRP3 activation, Caspase-1 | ↓ IL-1β maturation, ↓ Gasdermin D |
Neurodegeneration: Elevated 15-LOX-1 expression is documented in the hippocampus and cortex of Alzheimer’s disease (AD) patients. Transgenic AD mice overexpressing 12/15-LOX (murine ortholog of human 15-LOX-1) exhibit 50% higher amyloid-β deposition and accelerated cognitive decline [3]. Mechanistically, 13(S)-HpODE induces ER stress in neurons via PERK/eIF2α pathway activation and promotes tau hyperphosphorylation by inhibiting protein phosphatase 2A (PP2A) [3]. I472 crosses the blood-brain barrier in preclinical models and reduces neuronal peroxide levels by 60%, positioning it as a candidate for slowing AD progression [5].
Cancer: In colorectal cancer (CRC), 15-LOX-1 expression correlates with metastatic potential. 13(S)-HODE activates the PI3K/AKT pathway by binding to PPARγ, stimulating epithelial-to-mesenchymal transition (EMT) [9]. Conversely, in prostate cancer, 15-LOX-1 metabolites induce apoptosis resistance by upregulating Bcl-2 and survivin [3]. The dual role highlights tissue-specific contexts for therapeutic targeting.
Chronic Inflammation: 15-LOX-1 drives atherosclerosis through foam cell formation. In macrophages, 13(S)-HpODE oxidizes LDL particles via radical chain reactions, facilitating their uptake via scavenger receptors [3]. Rabbit models treated with the 15-LOX-1 inhibitor PD-146176 show 40% smaller atherosclerotic lesions [7]. Similarly, I472 reduces nitric oxide (NO) production by 65% in LPS-stimulated macrophages by suppressing iNOS expression, confirming its anti-inflammatory efficacy [5] [9].
Table 3: 15-LOX-1 in Disease Pathogenesis and I472 Effects
Disease Context | Mechanistic Role of 15-LOX-1 | I472 Inhibitor Outcomes |
---|---|---|
Alzheimer’s disease | ↑ Amyloid-β, ER stress, Tau hyperphosphorylation | ↓ Hippocampal lipid peroxides (60%) |
Colorectal cancer | ↑ 13(S)-HODE → PI3K/AKT/EMT activation | In vitro: ↓ Cell migration (IC₅₀=0.2 μM) |
Atherosclerosis | ↑ Oxidized LDL, foam cell formation | ↓ Macrophage lipid accumulation (50%) |
Chronic lung inflammation | ↑ Leukotriene B₄, Neutrophil infiltration | ↓ Airway IL-6, TNF-α (preclinical) |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8